N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide

Catalog No.
S11593241
CAS No.
M.F
C21H19N3O2
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide

Product Name

N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide

IUPAC Name

4-acetamido-N-benzyl-N-pyridin-2-ylbenzamide

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C21H19N3O2/c1-16(25)23-19-12-10-18(11-13-19)21(26)24(20-9-5-6-14-22-20)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)

InChI Key

RUHBBJDSSICJKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide is a synthetic compound characterized by a benzamide structure with an acetamido group and a pyridine moiety. Its chemical formula is C17_{17}H18_{18}N2_{2}O2_{2}, and it features a benzyl group attached to the nitrogen of the amide, which enhances its lipophilicity and potential biological activity. The presence of the pyridine ring contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry.

  • Oxidation: This compound can be oxidized to yield various products, including carboxylic acids or ketones when treated with strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles in the presence of bases.

These reactions highlight the versatility of N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide in organic synthesis and its potential for further functionalization.

Research indicates that N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which may lead to various pharmacological effects, including:

  • Anti-inflammatory effects
  • Anticancer properties
  • Antimicrobial activity

These activities make it a candidate for further investigation in drug development for treating inflammatory diseases and cancers.

The synthesis of N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide typically involves multi-step organic reactions. Common methods include:

  • Suzuki–Miyaura Coupling Reaction: This method is effective for forming carbon-carbon bonds and involves coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
  • Acylation Reactions: The introduction of the acetamido group can be achieved through acylation processes involving acetic anhydride or acetyl chloride.
  • Purification Techniques: After synthesis, purification methods such as recrystallization and chromatography are employed to isolate the desired compound.

N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide has diverse applications:

  • Pharmaceutical Research: Investigated for its potential as an enzyme inhibitor or receptor modulator, particularly in cancer therapy and anti-inflammatory treatments.
  • Chemical Synthesis: Serves as a building block in organic synthesis and coordination chemistry.
  • Material Science: Explored for its use in developing new materials due to its unique chemical properties.

Studies on the interactions of N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide with biological targets have shown promising results. Molecular docking studies reveal that the compound can effectively bind to target sites on enzymes, potentially inhibiting their activity. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide, each exhibiting distinct biological activities:

Compound NameStructureNotable Activity
4-Acrylamido-N-(pyridazin-3-YL)benzamideContains acrylamido groupPotential anti-COVID-19 properties
N-(Pyridin-2-YL)benzamidesVarious substitutions on benzamideUsed in synthetic and medicinal chemistry
N-Benzyl-2-(2-nitro-1H-imidazol-1-YL)acetamideContains nitroimidazoleExplored for antibacterial activity

Uniqueness

N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity compared to similar compounds. Its structural features allow for enhanced interactions with biological targets, making it a valuable candidate for further research in drug development.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

345.147726857 g/mol

Monoisotopic Mass

345.147726857 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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